molecular formula C6H5Br2NO B1583238 3,5-Dibromo-6-methylpyridin-2-ol CAS No. 500587-45-1

3,5-Dibromo-6-methylpyridin-2-ol

Cat. No. B1583238
M. Wt: 266.92 g/mol
InChI Key: KOBUELJRZDJHTE-UHFFFAOYSA-N
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Description

“3,5-Dibromo-6-methylpyridin-2-ol” is a chemical compound with the molecular formula C6H5Br2NO . It has an average mass of 266.918 Da and a mono-isotopic mass of 264.873779 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dibromo-6-methylpyridin-2-ol” include a molecular weight of 266.91800, a density of 2.081g/cm3, and a boiling point of 289.9ºC at 760 mmHg .

Scientific Research Applications

Application in Chemistry

  • Specific Scientific Field : Chemistry
  • Summary of the Application : “3,5-Dibromo-6-methylpyridin-2-ol” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
  • Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids to synthesize novel pyridine derivatives . The reactions are carried out using Density Functional Theory (DFT) methods .
  • Results or Outcomes : The reactions result in the synthesis of novel pyridine derivatives in moderate to good yield . These derivatives are potential candidates as chiral dopants for liquid crystals .

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : “3,5-Dibromo-6-methylpyridin-2-ol” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have shown diverse biological activities, including anticancer, antiviral, anti-tuberculosis, anti-malarial, antifungal, and anti-diabetic properties .
  • Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids to synthesize novel pyridine derivatives . The reactions are carried out using Density Functional Theory (DFT) methods .
  • Results or Outcomes : The reactions result in the synthesis of novel pyridine derivatives in moderate to good yield . These derivatives are potential candidates as chiral dopants for liquid crystals . They also exhibit diverse biological activities .

Future Directions

While specific future directions for “3,5-Dibromo-6-methylpyridin-2-ol” are not provided in the search results, halogen-containing compounds have been recognized for their potential in the development of new drugs . Therefore, “3,5-Dibromo-6-methylpyridin-2-ol” could potentially be explored for its pharmaceutical applications.

properties

IUPAC Name

3,5-dibromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBUELJRZDJHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301325
Record name 3,5-dibromo-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-6-methylpyridin-2-ol

CAS RN

500587-45-1
Record name 3,5-dibromo-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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